molecular formula C15H18N4O2 B2952178 1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795304-69-6

1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2952178
CAS No.: 1795304-69-6
M. Wt: 286.335
InChI Key: AAVRJAXTGYDLPP-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-methoxybenzoyl group and a 1H-1,2,3-triazol-1-yl group

Preparation Methods

The synthesis of 1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-methoxybenzoyl group, and the attachment of the 1H-1,2,3-triazol-1-yl group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of 3-Methoxybenzoyl Group: This step often involves acylation reactions using 3-methoxybenzoyl chloride and a suitable base.

    Attachment of 1H-1,2,3-Triazol-1-yl Group: The triazole ring can be introduced through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoyl or triazole rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be compared with other similar compounds, such as:

    1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-8-5-13(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVRJAXTGYDLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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